What is 2-Allyloxy-5-bromopyrimidine used for
What is 2-Allyloxy-5-bromopyrimidine used for
An In-depth Technical Guide to the Applications of 2-Allyloxy-5-bromopyrimidine
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 2-Allyloxy-5-bromopyrimidine, a versatile heterocyclic building block, with a focus on its strategic applications in medicinal chemistry and advanced organic synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical principles and experimental logic that make this reagent a valuable tool in the synthesis of complex molecular architectures, particularly in the domain of targeted therapeutics.
Introduction: The Strategic Value of a Functionalized Pyrimidine Core
2-Allyloxy-5-bromopyrimidine (C₇H₇BrN₂O) is a key synthetic intermediate whose utility is derived from its distinct and orthogonally reactive functional groups.[1] The pyrimidine scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, especially kinase inhibitors.[2][3][4] The strategic placement of a bromine atom at the C5 position and an allyloxy group at the C2 position provides two distinct chemical handles that can be manipulated selectively to build molecular complexity.
The bromine atom serves as a classical handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.[5][6] Simultaneously, the allyloxy group is not merely a simple ether; it is a masked reactive functional group that can undergo a[7][7]-sigmatropic rearrangement (the Claisen rearrangement) to introduce a reactive moiety, a critical step in the synthesis of targeted covalent inhibitors.[7][8]
Key Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₇BrN₂O |
| Molecular Weight | 215.05 g/mol [1] |
| IUPAC Name | 5-bromo-2-(prop-2-en-1-yloxy)pyrimidine[1] |
| CAS Number | 123089-03-2[1] |
Caption: Chemical structure of 2-Allyloxy-5-bromopyrimidine.
Core Application: A Bifunctional Linchpin in Kinase Inhibitor Synthesis
The primary and most sophisticated application of 2-Allyloxy-5-bromopyrimidine is in the rational design and synthesis of kinase inhibitors. Protein kinases are critical enzymes that regulate cellular processes, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[9] This building block is uniquely suited for constructing both reversible and irreversible (covalent) inhibitors.
Suzuki-Miyaura Cross-Coupling at the C5 Position
The carbon-bromine bond at the C5 position is highly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming carbon-carbon bonds.[10][11] In the context of drug discovery, it allows for the systematic exploration of chemical space by coupling the pyrimidine core with a wide variety of aryl and heteroaryl boronic acids or esters. This is a critical step for tuning the inhibitor's selectivity and potency by introducing moieties that interact with specific pockets of the kinase ATP-binding site.[5][12]
Caption: Suzuki-Miyaura coupling reaction at the C5 position.
Protocol: Representative Suzuki-Miyaura Coupling
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-Allyloxy-5-bromopyrimidine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[13]
-
Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq) or a combination of Pd₂(dba)₃ and a phosphine ligand like SPhos or XPhos.
-
Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water or toluene and ethanol.
-
Reaction: Heat the mixture to reflux (80-100 °C) and monitor the reaction progress using TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 2-allyloxy-5-arylpyrimidine.
The causality behind this experimental design lies in the catalytic cycle of the Suzuki reaction.[11] The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step with the palladium(II) intermediate formed after oxidative addition of the C-Br bond to the Pd(0) catalyst.[10]
The Claisen Rearrangement: Unmasking Covalent Reactivity
While the Suzuki coupling builds the core scaffold for target recognition, the 2-allyloxy group serves as a precursor to a covalent "warhead." Through a thermal or Lewis acid-catalyzed[7][7]-sigmatropic reaction known as the Claisen rearrangement, the allyl group migrates from the ether oxygen to a carbon atom of the pyrimidine ring.[7][8][14][15] This concerted, intramolecular process transforms the chemically stable ether into a more reactive functional group, which is the first step toward creating an electrophilic center capable of forming a covalent bond with a nucleophilic amino acid residue (typically cysteine) in the target protein.[15][16]
Caption: The Claisen rearrangement transforms the allyloxy group.
This rearrangement is a powerful tool because it proceeds through a highly ordered cyclic transition state, offering excellent stereochemical control if chiral centers are involved.[8] The driving force is the formation of a thermodynamically stable carbonyl group in the product after tautomerization.[7]
Integrated Strategy for Targeted Covalent Inhibitors (TCIs)
Targeted Covalent Inhibitors (TCIs) offer distinct advantages over non-covalent drugs, including increased potency, longer duration of action, and the ability to overcome drug resistance.[17][18][19] 2-Allyloxy-5-bromopyrimidine is an ideal starting material for a TCI synthesis strategy that combines the Suzuki coupling and Claisen rearrangement.
The workflow is as follows:
-
Scaffold Elaboration: The C5-bromo position is functionalized via a Suzuki coupling to introduce a group that provides the necessary non-covalent binding affinity and selectivity for the target kinase.
-
Warhead Precursor Installation: The resulting molecule, now containing the 2-allyloxy group, undergoes a Claisen rearrangement.
-
Warhead Formation: The rearranged product is then chemically modified. For instance, the terminal alkene can be converted into an electrophilic Michael acceptor, such as an acrylamide.[20] This group is the "warhead."
-
Covalent Inhibition: The final inhibitor first binds non-covalently to the kinase active site, positioning the electrophilic warhead in close proximity to a nucleophilic cysteine residue. A covalent bond is then formed, leading to irreversible inhibition of the enzyme.[19][20]
Caption: Workflow for synthesizing a covalent inhibitor.
Synthesis of 2-Allyloxy-5-bromopyrimidine
The reagent itself is typically prepared via a straightforward nucleophilic substitution reaction from a commercially available precursor.
Protocol: Synthesis from 2-Hydroxy-5-bromopyrimidine
-
Reactant Preparation: In a suitable reaction vessel, dissolve 2-hydroxy-5-bromopyrimidine (which exists in tautomeric equilibrium with 5-bromopyrimidin-2(1H)-one) (1.0 eq) in a polar aprotic solvent such as DMF or acetone.
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃) (1.5-2.0 eq), to the suspension and stir for 15-30 minutes at room temperature to form the corresponding pyrimidinolate salt.
-
Alkylation: Add allyl bromide (1.1-1.3 eq) dropwise to the mixture.[21]
-
Reaction: Heat the reaction mixture (e.g., to 60 °C) and stir for several hours until the starting material is consumed (monitored by TLC).
-
Workup and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford 2-Allyloxy-5-bromopyrimidine.
Conclusion
2-Allyloxy-5-bromopyrimidine is more than a simple reagent; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its bifunctional nature allows for a convergent and efficient synthesis of complex molecules. The C5-bromo position provides a reliable site for diversification and scaffold construction via cross-coupling reactions, while the C2-allyloxy group serves as a sophisticated latent functional group, enabling the creation of targeted covalent inhibitors. For researchers in drug discovery, a thorough understanding of the reactivity and potential of this molecule opens avenues for the development of next-generation therapeutics.
References
-
Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available from: [Link]
- Google Patents. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
-
Wikipedia. Claisen rearrangement. Available from: [Link]
-
University of Pennsylvania. The Claisen Rearrangement. Available from: [Link]
-
National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Available from: [Link]
-
PubChem. 2-Allyloxy-5-bromopyrimidine. Available from: [Link]
-
Dana Bioscience. 2-Allyloxy-5-bromopyrimidine 1g. Available from: [Link]
-
Organic Chemistry Portal. Claisen Rearrangement. Available from: [Link]
-
PubMed. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Available from: [Link]
-
Technology Networks. A New Way of Creating the Building Blocks of Drugs. Available from: [Link]
-
PubMed. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Available from: [Link]
-
NIH. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. Available from: [Link]
-
ResearchGate. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Available from: [Link]
-
MDPI. Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. Available from: [Link]
-
Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. Available from: [Link]
-
PMC. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available from: [Link]
-
ResearchGate. Development of covalent inhibitors: Principle, design, and application in cancer. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Master Organic Chemistry. The Cope and Claisen Rearrangements. Available from: [Link]
-
PubMed. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Available from: [Link]
-
PMC. Recent advances in the development of covalent inhibitors. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
PubMed. Design, Synthesis and Optimization of Novel Alk5 (Activin-Like Kinase 5) Inhibitors. Available from: [Link]
-
PubMed. Design, Synthesis, and Biological Evaluation of Novel Pyrimidine Derivatives as CDK2 Inhibitors. Available from: [Link]
Sources
- 1. 2-Allyloxy-5-bromopyrimidine | C7H7BrN2O | CID 15653486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 8. Claisen Rearrangement [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 20. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
(Image depicting the reaction of 2-allylphenol with 5-bromo-2-chloropyrimidine in the presence of a base to yield 2-Allyloxy-5-bromopyrimidine)